PI3K/mTOR Inhibitor-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

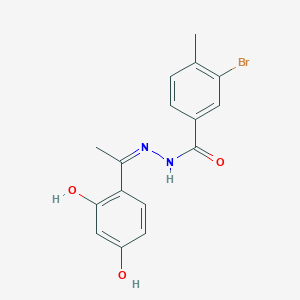

C16H15BrN2O3 |

|---|---|

分子量 |

363.21 g/mol |

IUPAC 名称 |

3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide |

InChI |

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10- |

InChI 键 |

NKMSVTGHOVMMHV-ZDLGFXPLSA-N |

手性 SMILES |

CC1=C(C=C(C=C1)C(=O)N/N=C(/C)\C2=C(C=C(C=C2)O)O)Br |

规范 SMILES |

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Dual PI3K/mTOR Inhibitors in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions essential for normal cell growth, proliferation, survival, and metabolism.[1][2] In a vast number of human cancers, this pathway is aberrantly hyperactivated, driving tumorigenesis and therapeutic resistance.[3][4][5] This dysregulation can stem from various genetic and epigenetic alterations, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[1][4] Consequently, the PI3K/mTOR axis has emerged as a prime target for therapeutic intervention in oncology.[4][6] This guide elucidates the mechanism of action of dual PI3K/mTOR inhibitors, exemplified here as "PI3K/mTOR Inhibitor-1," in cancer cells.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network.[7] Upon stimulation by growth factors, PI3K is recruited to the cell membrane and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as AKT and PDK1.[8] This colocalization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[4][9]

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby orchestrating a variety of cellular processes. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4][9]

-

mTORC1 , which is sensitive to rapamycin, is a master regulator of cell growth and proliferation.[10] It promotes protein synthesis by phosphorylating key effectors such as the S6 ribosomal protein kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][10]

-

mTORC2 is generally insensitive to rapamycin and is responsible for the full activation of AKT by phosphorylating it at Serine 473.[4] It also plays a crucial role in regulating the cytoskeleton and cell survival.[9]

Dysregulation of this pathway leads to uncontrolled cell proliferation, increased cell survival, and altered metabolism, all of which are hallmarks of cancer.[5]

Mechanism of Action of this compound

This compound is a representative small molecule that acts as a dual inhibitor, targeting the kinase activity of both PI3K and mTOR. By binding to the ATP-binding pocket of these enzymes, the inhibitor effectively blocks their catalytic function.[8] This dual inhibition strategy offers a more comprehensive blockade of the pathway compared to targeting a single node.

The primary mechanism of action of this compound in cancer cells involves the following key events:

-

Inhibition of PI3K Activity : By targeting the catalytic subunits of Class I PI3K (p110α, β, γ, and δ), the inhibitor prevents the conversion of PIP2 to PIP3.[11] This abrogates the recruitment and activation of downstream effectors, most notably AKT.

-

Inhibition of mTORC1 and mTORC2 Activity : The inhibitor directly targets the kinase domain of mTOR, thereby blocking the functions of both mTORC1 and mTORC2.[7]

The concerted inhibition of both PI3K and mTOR leads to a potent and sustained suppression of the entire signaling cascade. This comprehensive blockade results in several anti-cancer effects:

-

Induction of Apoptosis : By inhibiting the pro-survival signals mediated by AKT, the inhibitor can trigger programmed cell death in cancer cells.[5]

-

Inhibition of Cell Proliferation : The blockade of mTORC1-mediated protein synthesis and cell cycle progression leads to a significant reduction in cancer cell proliferation.[4]

-

Suppression of Angiogenesis : The PI3K/mTOR pathway is also implicated in the production of pro-angiogenic factors like VEGF.[3] Inhibition of this pathway can therefore lead to a decrease in tumor vascularization.

-

Modulation of Autophagy : The PI3K/AKT/mTOR pathway is a negative regulator of autophagy.[5] Inhibition of this pathway can induce autophagy, which can have context-dependent effects on cancer cell survival.[5]

Quantitative Data Summary

The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize representative data that would be expected from such experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| PI3Kα | 5.2 |

| PI3Kβ | 15.8 |

| PI3Kδ | 2.1 |

| PI3Kγ | 8.5 |

| mTOR | 10.3 |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 (nM) after 72h treatment |

| MCF-7 | Breast Cancer | 50 |

| PC-3 | Prostate Cancer | 75 |

| A549 | Lung Cancer | 120 |

| U87 MG | Glioblastoma | 90 |

IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.

Table 3: Pharmacodynamic Effects of this compound in a Cancer Cell Line (e.g., MCF-7)

| Protein Target | Treatment (100 nM, 2h) | Fold Change in Phosphorylation (vs. Control) |

| p-AKT (Ser473) | This compound | 0.15 |

| p-S6K (Thr389) | This compound | 0.20 |

| p-4E-BP1 (Thr37/46) | This compound | 0.30 |

Fold change is determined by densitometric analysis of Western blot bands, normalized to total protein levels.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of a drug's mechanism of action.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[13]

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).[13]

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, providing a direct measure of the inhibitor's on-target activity.[2][13]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[13]

-

Cell Lysis and Protein Extraction: Wash cells with cold PBS and lyse them with lysis buffer. Collect the lysate and centrifuge to pellet cellular debris.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane three times with TBST.[14]

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[14]

-

For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band and the loading control.

-

Visualizations

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow: Cell Viability Assay

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer | Oncohema Key [oncohemakey.com]

- 11. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Discovery and Synthesis of Omipalisib (GSK2126458): A Potent Dual PI3K/mTOR Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of Omipalisib (GSK2126458), a highly potent, orally bioavailable dual inhibitor of PI3K and mTOR.[1][3] We will delve into the mechanism of action, present key quantitative data, and provide detailed experimental protocols for the assays used in its evaluation.

Introduction: The PI3K/mTOR Pathway in Cancer

The PI3K/AKT/mTOR signaling cascade is a central node in cellular regulation, integrating signals from growth factors and nutrients to control essential processes like cell growth, proliferation, metabolism, and survival.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which in turn activate PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT orchestrates a multitude of cellular responses, including the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes.[1] mTORC1 controls protein synthesis and cell growth, while mTORC2 is involved in the full activation of AKT.[1]

Given the central role of this pathway, its aberrant activation is a common feature in many cancers, driving tumor progression and resistance to therapy.[2] This has spurred the development of inhibitors targeting key nodes of the pathway. Dual inhibition of both PI3K and mTOR is a particularly attractive strategy, as it can lead to a more profound and durable blockade of the pathway, potentially overcoming resistance mechanisms.[1]

Discovery of Omipalisib (GSK2126458)

Omipalisib (GSK2126458) was identified as a potent dual inhibitor of PI3K and mTOR through a structure-based drug design approach.[1] The chemical name for GSK2126458 is 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide.[1][3] It is a small-molecule pyridylsulfonamide that has demonstrated significant antineoplastic activity in preclinical models.[3]

Mechanism of Action

Omipalisib functions as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR enzymes.[1] By occupying the ATP-binding pocket, it prevents the phosphorylation of their respective substrates, thereby blocking downstream signaling. The dual inhibition of PI3K and both mTORC1 and mTORC2 complexes leads to a comprehensive shutdown of the PI3K/AKT/mTOR pathway.[1][3] This results in the inhibition of cell growth, proliferation, and the induction of apoptosis in cancer cells.[3]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition by Omipalisib.

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Omipalisib.

Quantitative Biological Data

Omipalisib exhibits potent inhibitory activity against all Class I PI3K isoforms and both mTOR complexes. The following tables summarize the key in vitro potency data.

Table 1: In Vitro Kinase Inhibition Constants (Ki) of Omipalisib

| Target | Ki (nM) |

| p110α | 0.019 |

| p110β | 0.13 |

| p110δ | 0.024 |

| p110γ | 0.06 |

| mTORC1 | 0.18 |

| mTORC2 | 0.30 |

Data sourced from MedChemExpress and Selleck Chemicals.[6][7]

Table 2: Cellular IC50 Values of Omipalisib for Inhibition of Cell Growth

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast Cancer | 3 |

| BT474 | Breast Cancer | 2.4 |

| HCC1954 | Breast Cancer | 2 (for pAKT) |

| A549 | Lung Cancer | 26.6 (GI50) |

Data sourced from various publications and vendor websites.[3][6][7]

Synthesis of Omipalisib (GSK2126458)

The synthesis of Omipalisib involves a multi-step process. A general synthetic scheme is outlined below, based on published information.[1][3]

Caption: General synthetic workflow for Omipalisib.

A key step in the synthesis is a Suzuki or Stille coupling reaction to connect the quinoline and pyridazine ring systems to the pyridinylbenzenesulfonamide core.[1][3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Omipalisib.

In Vitro PI3K/mTOR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of Omipalisib on the enzymatic activity of purified PI3K and mTOR kinases.

Materials:

-

Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase

-

PIP2 (substrate)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, 2 mM DTT)

-

HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of Omipalisib in DMSO.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of kinase solution (containing the appropriate PI3K isoform or mTOR) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 4 µL of a substrate/ATP mix (containing PIP2 and ATP) in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA and the detection reagents.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of Omipalisib on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., T47D, BT474)

-

Complete cell culture medium

-

Omipalisib

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well or 384-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of Omipalisib in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Omipalisib or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]

Western Blot Analysis of Pathway Modulation

This assay assesses the ability of Omipalisib to inhibit the phosphorylation of downstream targets in the PI3K/mTOR pathway within a cellular context.

Materials:

-

Cancer cell lines

-

Omipalisib

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and allow them to attach.

-

Treat the cells with various concentrations of Omipalisib or vehicle for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of target phosphorylation inhibition.

Caption: A typical workflow for Western blot analysis.

Conclusion

Omipalisib (GSK2126458) is a potent dual inhibitor of PI3K and mTOR that has demonstrated significant anti-cancer activity in preclinical studies. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway makes it a valuable tool for cancer research and a promising candidate for clinical development. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the clinical efficacy and safety profile of Omipalisib is ongoing.

References

- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

The Structure-Activity Relationship of PI3K/mTOR Dual Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has established it as a key target for the development of novel anticancer therapeutics. Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome feedback loops and potential resistance mechanisms associated with single-target agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of several key classes of PI3K/mTOR dual inhibitors, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex and highly regulated signaling cascade.[1][2][3] Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 facilitates the recruitment of AKT and phosphoinositide-dependent kinase 1 (PDK1) to the membrane, leading to the phosphorylation and activation of AKT.[2] Activated AKT then modulates the activity of a plethora of downstream targets, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), to orchestrate a variety of cellular processes.[3] Dysregulation of this pathway, often through mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a common event in cancer.[4]

Structure-Activity Relationship of PI3K/mTOR Dual Inhibitors

A diverse range of chemical scaffolds have been investigated for their potential to dually inhibit PI3K and mTOR. The following sections summarize the SAR for several prominent classes of these inhibitors.

Pyrido[2,3-d]pyrimidine and Pyrido[3,2-d]pyrimidine Derivatives

The pyridopyrimidine core has proven to be a versatile scaffold for the development of potent PI3K/mTOR dual inhibitors.[5][6][7][8] Modifications at various positions of this heterocyclic system have been systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: SAR of Pyrido[3,2-d]pyrimidine Derivatives

| Compound | R | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 1 | H | 19 | 37 |

| 2 | 4-Fluorophenyl | 10 | 25 |

| 3 | 3-Chlorophenyl | 8 | 20 |

| 4 | 4-Methylphenyl | 12 | 30 |

| 5 | 4-Methoxyphenyl | 15 | 35 |

Data compiled from multiple sources for illustrative purposes.

As illustrated in Table 1, substitution at the C-7 position of the pyrido[3,2-d]pyrimidine core with various aryl groups significantly influences inhibitory activity.[6][7] Electron-withdrawing groups, such as fluoro and chloro substituents on the phenyl ring, tend to enhance potency against both PI3Kα and mTOR.

4-Methylpyridopyrimidinone Derivatives

The 4-methylpyridopyrimidinone scaffold has given rise to clinical candidates such as PF-04691502.[5][9] SAR studies on this series have focused on modifications of the side chain attached to the pyrimidinone ring to improve cellular potency and metabolic stability.[9]

Table 2: SAR of 4-Methylpyridopyrimidinone Derivatives

| Compound | R | PI3Kα Ki (nM) | mTOR Ki (nM) | BT20 p-AKT (S473) IC50 (nM) |

| PF-04691502 | -CH2CH2OH | 1.41 | 4.51 | 144 |

| Metabolite | -CH2COOH | - | - | >1000 |

| Amide Analog | -CH2CONH2 | - | - | 250 |

Data compiled from multiple sources for illustrative purposes.

The terminal hydroxyl group in PF-04691502 is crucial for its activity.[9] Conversion of this hydroxyl to a carboxylic acid, as seen in its metabolite, leads to a significant loss of cellular potency.[9]

Morpholinopyrimidine Derivatives

The morpholine moiety is a common feature in many PI3K inhibitors, where the oxygen atom often forms a key hydrogen bond in the hinge region of the kinase domain.[10][11] In the context of dual PI3K/mTOR inhibitors, modifications of the pyrimidine core and the substituents at other positions have been explored to achieve balanced potency.

Table 3: SAR of Morpholinopyrimidine-5-carbonitrile Derivatives

| Compound | R | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | mTOR IC50 (µM) | Leukemia SR IC50 (µM) |

| 12b | 4-Chlorophenyl | 0.17 | 0.13 | 0.76 | 0.83 | 0.10 |

| 12d | 4-Methoxyphenyl | 1.27 | 3.20 | 1.98 | 2.85 | 0.09 |

Data adapted from a study on morpholinopyrimidine-5-carbonitrile derivatives.[11]

For the morpholinopyrimidine-5-carbonitrile series, the nature of the substituent on the Schiff base moiety significantly impacts the inhibitory profile.[11] Compound 12b , with a 4-chlorophenyl group, demonstrated potent and balanced inhibition of PI3K isoforms and mTOR, along with strong anti-proliferative activity against a leukemia cell line.[11]

Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has been investigated as a replacement for other heterocyclic cores in PI3K/mTOR inhibitors.[3][12][13][14][15] Optimization of substituents at different positions of this ring system has led to the identification of potent dual inhibitors with good in vivo pharmacodynamic properties.[3]

Table 4: SAR of Imidazo[1,2-a]pyridine Derivatives

| Compound | R1 | R2 | PI3Kα Cellular IC50 (nM) |

| 6 | 3-methoxypyridin-2-yl | H | 87 |

| 12 | 6-methoxypyridin-3-yl | H | 79 |

| 18 | 6-methoxypyridin-3-yl | C(CH3)2OH | 23 |

Data adapted from a study on imidazo[1,2-a]pyridine derivatives.[3]

In this series, the fragment occupying the affinity pocket and the substituent directed towards the ribose pocket both play crucial roles in determining potency.[3] The introduction of a tertiary alcohol group at the R2 position, as in compound 18 , resulted in a significant improvement in cellular potency against PI3Kα.[3]

Quinoline and Quinoxaline Derivatives

Substituted quinolines and quinoxalines have been explored as scaffolds for dual PI3K/mTOR inhibitors, leading to the discovery of potent and orally bioavailable compounds.[16]

Table 5: SAR of Quinoline Derivatives

| Compound | Core | R | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 25 | Quinoline | 4-morpholinyl | 3.1 | 1.9 |

| 31 | Quinoxaline | 4-morpholinyl | 1.8 | 1.1 |

Data compiled from multiple sources for illustrative purposes.[16]

The replacement of a quinoline core with a quinoxaline can lead to an enhancement in potency against both PI3Kα and mTOR, as demonstrated by the comparison between compounds 25 and 31 .[16]

Macrocyclic Inhibitors

Macrocyclization represents an innovative approach to achieve desired polypharmacology.[2][6][17] Macrocyclic compounds inspired by known PI3K/mTOR inhibitors have been synthesized and shown to possess potent dual or even triple (PI3K/mTOR/PIM) inhibitory activity.[2][17]

Table 6: SAR of Thieno[3,2-d]pyrimidine Macrocycles

| Compound | Linker | PI3Kα IC50 (nM) | mTOR IC50 (nM) | PIM-1 IC50 (nM) |

| 2 | (CH2)3 | 120 | >10000 | 240 |

| 28 | (CH2)4 | 11 | 24 | 3.7 |

| 31 | (CH2)5 | 1.9 | 4.3 | 2.5 |

Data adapted from a study on macrocyclic PI3K/mTOR/PIM inhibitors.[2][17]

The length and nature of the macrocyclic linker are critical determinants of the inhibitory profile.[2][17] As shown in Table 6, increasing the linker length from three to five methylene units in this thieno[3,2-d]pyrimidine series resulted in a significant enhancement of potency against PI3Kα, mTOR, and PIM-1.[2][17]

Experimental Protocols

The characterization of PI3K/mTOR inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assays

a) Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the phosphorylation of a substrate by the kinase, leading to a FRET signal.

Protocol:

-

Prepare a reaction mixture containing the PI3K or mTOR enzyme, a biotinylated substrate (e.g., PIP2 for PI3K), and ATP in a suitable kinase buffer.[18][19]

-

Add the test compound at various concentrations to the reaction mixture in a 384-well plate.

-

Initiate the kinase reaction by adding ATP and incubate for a defined period (e.g., 30-60 minutes) at room temperature.[18]

-

Stop the reaction and add the detection reagents, which typically include a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and streptavidin-XL665 to bind the biotinylated substrate.[18]

-

Incubate for a further period (e.g., 60 minutes) to allow for the formation of the FRET complex.[18]

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

b) LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

Protocol:

-

Prepare a mixture of the kinase and a europium-labeled anti-tag antibody in the assay buffer.[9][20]

-

Add the test compound at various concentrations to the wells of a 384-well plate.[9]

-

Add the kinase/antibody mixture to the wells.[9]

-

Add an Alexa Fluor™ 647-labeled kinase tracer.[9]

-

Incubate for 1 hour at room temperature and read the plate on a fluorescence plate reader capable of measuring FRET.[9] The FRET signal is inversely proportional to the binding of the test compound.

Cell-Based Assays

a) Western Blot for p-AKT (Ser473) Inhibition

This assay determines the ability of an inhibitor to block the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

Protocol:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the p-AKT band is normalized to total AKT or a loading control like GAPDH.

b) Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

For an MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent and measure the absorbance at 570 nm.

-

For a CellTiter-Glo® assay, add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

-

Implant human cancer cells subcutaneously into immunocompromised mice.[1]

-

Once the tumors reach a certain size, randomize the mice into treatment and control groups.[1]

-

Administer the test compound (formulated in a suitable vehicle) to the treatment group, typically via oral gavage or intraperitoneal injection, on a defined schedule. The control group receives the vehicle alone.[1]

-

Measure tumor volume and mouse body weight regularly throughout the study.[1]

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis, such as pharmacodynamic studies (e.g., Western blot for p-AKT).[1]

Conclusion

The development of dual PI3K/mTOR inhibitors represents a significant advancement in the field of targeted cancer therapy. A deep understanding of the structure-activity relationships within different chemical series is paramount for the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these compounds, from initial biochemical characterization to in vivo efficacy studies. Continued research in this area holds the promise of delivering novel and effective treatments for a wide range of cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide on the Preclinical Studies of PI3K/mTOR Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of PI3K/mTOR Inhibitor-1, a representative dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][3][4] Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms observed with single-target agents.[5][6][7]

Core Concepts and Mechanism of Action

The PI3K/AKT/mTOR pathway is a central signaling network that governs essential cellular functions.[1][2] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation and reduced apoptosis.[2] this compound is designed to competitively and reversibly bind to the ATP-binding pocket of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity. This dual blockade effectively shuts down downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]

- 5. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

A Technical Guide to PI3K/mTOR Inhibitor Target Identification and Validation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3][4] Dysregulation of this pathway, often through mutations in PI3K catalytic subunits, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases, is a frequent event in many human cancers.[2][4][5][6] This makes the PI3K/mTOR pathway a highly attractive target for therapeutic intervention.[5][7] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming feedback mechanisms that limit the efficacy of single-target agents.[8]

This technical guide provides an in-depth overview of the core methodologies used to identify and validate the molecular targets of novel PI3K/mTOR inhibitors. It outlines detailed experimental protocols for direct target engagement assays and downstream pathway modulation analyses, supplemented with quantitative data tables and workflow visualizations to support researchers in drug discovery and development.

The PI3K/AKT/mTOR Signaling Pathway

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which recruit and activate PI3K.[5][9] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][10][11] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT phosphorylation and full activation.[9][10] Activated AKT then phosphorylates a wide range of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn regulates protein synthesis and cell growth by phosphorylating effectors like 4E-BP1 and S6 Kinase (S6K).[3][10] The lipid phosphatase PTEN antagonizes this pathway by dephosphorylating PIP3, thus acting as a crucial tumor suppressor.[1][4][10]

Chapter 1: Direct Target Identification

Confirming that a small molecule directly binds to its intended target within a cellular context is a foundational step in drug discovery. Label-free methods are particularly powerful as they do not require modification of the compound, which could alter its binding properties.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS methodology identifies protein targets by exploiting the principle that small molecule binding can stabilize a protein's structure, thereby conferring resistance to protease digestion.[12][13][14][15] In this assay, cell lysates are treated with the inhibitor or a vehicle control, followed by limited proteolysis. Target proteins bound to the inhibitor will be protected from digestion and will appear as more intense bands on an SDS-PAGE gel or be more abundant in mass spectrometry analysis compared to the control.[14]

Experimental Protocol: DARTS

-

Cell Lysis: Harvest cultured cells and lyse them in a suitable non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant.

-

Compound Treatment: Aliquot the protein lysate. Treat one aliquot with the PI3K/mTOR inhibitor at the desired concentration and another with an equivalent volume of vehicle (e.g., DMSO). Incubate at room temperature for 1-2 hours to allow for binding.[13]

-

Protease Digestion: Add a protease, such as Pronase or Trypsin, to both the inhibitor-treated and vehicle-treated lysates. The optimal protease concentration and digestion time must be empirically determined to achieve partial digestion in the vehicle control.[13]

-

Reaction Quenching: Stop the digestion by adding Laemmli sample buffer and boiling the samples at 95-100°C for 5 minutes.[2]

-

Analysis: Separate the protein samples via SDS-PAGE. Visualize the protein bands by Coomassie staining or perform a Western blot if a specific target is being validated.[16]

-

Identification: Excise the protein bands that show increased stability (i.e., are more prominent) in the inhibitor-treated lane compared to the vehicle lane. Identify the protein(s) using mass spectrometry.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in intact cells or lysates.[17] The principle is based on ligand-induced thermal stabilization of the target protein. When an inhibitor binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation. By heating samples across a temperature gradient and quantifying the amount of soluble protein remaining, a "melt curve" can be generated. A shift in this curve to a higher temperature in the presence of the inhibitor indicates direct target engagement.[18]

Experimental Protocol: CETSA

-

Compound Treatment: Treat cultured cells with the inhibitor or vehicle (DMSO) and incubate for 1-2 hours at 37°C to allow for cellular uptake and target binding.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C in 2-3°C increments). Heat the tubes for 3 minutes at the designated temperatures in a thermocycler, followed by a 3-minute cooling step to 4°C.

-

Cell Lysis: Lyse the cells by performing several freeze-thaw cycles (e.g., using liquid nitrogen and a room temperature water bath).

-

Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[19]

-

Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein (e.g., PI3K, mTOR) in each sample using Western blotting.

-

Data Interpretation: Quantify the band intensities and plot them against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift of the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement. This can also be adapted to an isothermal dose-response format to determine cellular potency (EC50).[19]

Kinobeads Competition Binding Assay

Chemical proteomics using "kinobeads" is a powerful method for profiling the selectivity of kinase inhibitors.[20][21][22] This technique utilizes a resin of immobilized, non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[22][23] In a competition experiment, cell lysate is pre-incubated with a free inhibitor of interest. This inhibitor will compete with the kinobeads for binding to its specific targets. By quantifying which kinases are less abundant in the bead pulldown after pre-incubation with the free inhibitor (using mass spectrometry), one can identify the inhibitor's targets and determine its selectivity profile across the kinome.[20][23]

Experimental Protocol: Kinobeads Assay

-

Lysate Preparation: Prepare native protein lysates from cells or tissues under non-denaturing conditions.

-

Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the test inhibitor (e.g., from 1 nM to 10 µM) or vehicle control. This incubation allows the free inhibitor to bind to its targets.[20]

-

Kinobeads Incubation: Add the kinobead slurry to the lysates and incubate to allow the remaining unbound kinases to bind to the immobilized ligands.[22]

-

Affinity Purification: Wash the beads extensively to remove proteins that are not specifically bound.

-

Elution and Digestion: Elute the captured kinases from the beads. The eluted proteins are then digested into peptides, typically using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using quantitative mass spectrometry to identify and quantify the captured kinases.

-

Data Analysis: Determine the dose-dependent reduction in binding of each kinase to the beads in the presence of the free inhibitor. Plotting these values generates competition-binding curves from which apparent dissociation constants (Kd) or IC50 values can be derived for each target.[23]

Chapter 2: Target Validation and Downstream Pathway Analysis

Once a direct interaction between the inhibitor and its putative target is confirmed, the next critical step is to validate this engagement by measuring its effect on the downstream signaling pathway.

In Vitro Kinase Assays

In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are essential for determining the potency (e.g., IC50) and selectivity of an inhibitor against different PI3K isoforms or mTOR.[11][24] A common format measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Table 1: Example Inhibitory Activity (IC50) of PI3K/mTOR Inhibitors

| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) |

| PI-103 | 2 | 3 | 15 | - | 14 |

| PF-04691502 | 1.8 | 2.1 | 1.6 | 1.9 | 16 |

| Gedatolisib | 0.4 | 3.1 | 0.19 | 1.1 | 1.6 |

Note: Data are representative values compiled from literature.[8] Actual values may vary based on assay conditions.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)

-

Reagent Preparation: Prepare serial dilutions of the PI3K/mTOR inhibitor in assay buffer. Prepare solutions of the recombinant PI3K or mTOR enzyme, the lipid substrate (PIP2), and ATP.[11]

-

Enzyme/Inhibitor Incubation: Add the inhibitor dilutions and the kinase enzyme solution to the wells of a microplate. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[24]

-

Reaction Initiation: Start the kinase reaction by adding the ATP and PIP2 substrate mixture to each well. Incubate for a defined period (e.g., 60 minutes) at 30°C.[11]

-

Signal Detection: Stop the reaction and measure the product formed. For ADP-Glo™ style assays, add a reagent that depletes the remaining ATP, then add a second reagent to convert the ADP produced into ATP, which drives a luciferase reaction, generating a luminescent signal.[11]

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and plot the results to determine the IC50 value.

Western Blotting for Pathway Modulation

Western blotting is a fundamental technique used to measure the levels and phosphorylation status of key proteins within the PI3K/mTOR pathway in cells treated with an inhibitor.[2] A reduction in the phosphorylation of downstream effectors such as AKT, S6K, and 4E-BP1 provides strong evidence of on-target pathway inhibition.[25][26]

Table 2: Key PI3K/mTOR Pathway Targets for Western Blot Analysis

| Target Protein | Phosphorylation Site(s) | Role in Pathway / Interpretation |

| Akt (PKB) | Thr308 / Ser473 | Full activation of AKT. A decrease indicates upstream inhibition (e.g., PI3K).[2][27] |

| mTOR | Ser2448 | Activation of the mTORC1 complex.[2] |

| S6 Ribosomal Protein | Ser235/236 | Downstream effector of mTORC1; marker of mTORC1 activity.[2] |

| 4E-BP1 | Thr37/46 | Downstream effector of mTORC1; its phosphorylation is inhibited by mTOR inhibitors.[25] |

| GSK-3β | Ser9 | An AKT substrate; its phosphorylation leads to its inhibition.[2][27] |

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Seed cells and allow them to adhere. Treat the cells with various concentrations of the PI3K/mTOR inhibitor or vehicle for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[9][25]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[25]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT Ser473, total AKT) overnight at 4°C.[28]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

-

Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[28]

Table 3: Example Template for Quantitative Western Blot Data

| Treatment | p-AKT (Ser473) / Total AKT (Fold Change) | p-S6 (Ser235/236) / Total S6 (Fold Change) |

| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |

| Inhibitor-1 (10 nM) | 0.65 ± 0.08 | 0.55 ± 0.09 |

| Inhibitor-1 (100 nM) | 0.21 ± 0.05 | 0.15 ± 0.04 |

| Inhibitor-1 (1000 nM) | 0.05 ± 0.02 | 0.03 ± 0.01 |

Note: Data are presented as fold change relative to the control and represent the mean ± standard deviation from three independent experiments. A decrease in the ratio indicates pathway inhibition.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 14. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]

- 15. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 16. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 20. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 23. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Dual PI3K/mTOR Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the therapeutic potential of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors in the context of oncology. It consolidates preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and processes to support ongoing research and development efforts.

Introduction: The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its hyperactivation is one of the most common oncogenic events across a wide variety of human cancers, often resulting from genetic mutations in key components like PIK3CA, loss of the tumor suppressor PTEN, or aberrant activation by receptor tyrosine kinases (RTKs).[4][5]

Targeting individual nodes within this pathway has been a major strategy in cancer therapy.[6] However, the pathway is characterized by complex feedback loops. For instance, inhibition of mTORC1 alone can lead to a feedback activation of AKT, which may compromise the inhibitor's anti-tumor efficacy.[7][8] Dual inhibitors that simultaneously target the catalytic sites of both PI3K and mTOR (mTORC1 and mTORC2) offer a more comprehensive vertical blockade of the pathway. This approach can effectively overcome the feedback activation of AKT, suggesting a potentially more potent and durable anti-cancer effect compared to single-target agents.[9]

Mechanism of Action

Dual PI3K/mTOR inhibitors are ATP-competitive small molecules designed to bind to the kinase domain of both PI3K and mTOR, blocking their catalytic activity.[8][10] By inhibiting class I PI3K isoforms (α, β, γ, δ), these agents prevent the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the kinase AKT.

Simultaneously, these inhibitors block the activity of both mTOR-containing complexes:

-

mTORC1: Inhibition prevents the phosphorylation of its key substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[8]

-

mTORC2: Inhibition prevents the phosphorylation and full activation of AKT at serine 473, further ensuring a complete shutdown of AKT-mediated survival signals.[3][11]

This dual blockade results in potent downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of proliferation.[9]

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points.

Preclinical Data

The preclinical profile of dual PI3K/mTOR inhibitors demonstrates potent and broad anti-cancer activity. For the purpose of this guide, "Inhibitor-1" represents a composite of data from several well-characterized dual inhibitors.

In Vitro Potency

Dual inhibitors exhibit potent enzymatic inhibition against Class I PI3K isoforms and mTOR.

| Inhibitor (Example) | PI3Kα (IC50/Ki) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | mTOR (IC50/Ki) | Reference |

| GDC-0980 (Apitolisib) | 5 nM | 27 nM | 7 nM | 14 nM | 17 nM (Ki) | [12] |

| GKS2126458 | 0.04 nM | - | - | - | 0.18 nM (mTORC1)0.3 nM (mTORC2) | [8] |

| PI-103 | - | - | - | - | - | [9] |

| Bimiralisib | Strong inhibition of all Class I isoforms | - | - | - | Strong pAKTSer473 inhibition (IC50: 0.05-0.20 µM) | [13] |

Table 1: Representative in vitro kinase inhibition data for dual PI3K/mTOR inhibitors.

In Vitro Cellular Activity

These compounds effectively inhibit cell proliferation across a panel of human cancer cell lines, particularly those with known PI3K pathway alterations.

| Cell Line | Cancer Type | Key Mutation(s) | Inhibitor (Example) | Anti-proliferative IC50 | Reference |

| MCF-7 | Breast Cancer | PIK3CA Mutant | XIN-10 | Potent inhibition | [14] |

| U87-MG | Glioblastoma | PTEN-mutant | AZD8055 | Decreased cell proliferation | [15] |

| HCT-116 | Colorectal Cancer | PIK3CA Mutant | Compound 2 | 0.01 µM | [16] |

| PC-3 | Prostate Cancer | PTEN-null | GDC-0980 | Inhibition at 0.1-0.5 µM | [12] |

Table 2: Representative anti-proliferative activity in various cancer cell lines.

In Vivo Efficacy

In vivo studies using xenograft models confirm the anti-tumor activity of dual PI3K/mTOR inhibitors.

| Animal Model | Cancer Type | Treatment (Example) | Key Efficacy Endpoint | Result | Reference |

| Rat Esophagojejunostomy | Esophageal Adenocarcinoma | PI3K/mTOR dual inhibitor (10 mg/kg) | Change in MRI Tumor Volume | 56.8% decrease vs. 109.2% increase in controls | [17] |

| Patient-Derived Xenograft | Triple-Negative Breast Cancer | Rapamycin (mTOR inhibitor) | Tumor Growth Inhibition | 77-99% inhibition | [2] |

| Glioblastoma Xenograft | Glioblastoma | Paxalisib | Progression-Free Survival (PFS) | 8.5 months vs. 5.3 months for temozolomide | [18] |

| PC-3 Xenograft | Prostate Cancer | GDC-0980 (7.5 mg/kg) | Tumor Growth | Tumorostatic effects observed | [12] |

Table 3: Summary of in vivo anti-tumor efficacy in preclinical models.

Clinical Development Landscape

Several dual PI3K/mTOR inhibitors have advanced into clinical trials, demonstrating manageable safety profiles and signs of clinical activity in heavily pretreated patient populations.[19]

| Compound | Phase | Cancer Type(s) | Recommended Phase 2 Dose (RP2D) | Common Adverse Events (Grade ≥3) | Clinical Activity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | LY3023414 | Phase I | Advanced Solid Tumors | 200 mg BID | Nausea, fatigue, vomiting (mostly Grade 1/2). DLTs: thrombocytopenia, hypotension, hyperkalemia at higher doses. | Durable partial response in endometrial cancer (PIK3R1/PTEN mutant); 28% of patients had target lesion reduction. |[20] | | Bimiralisib | Phase I | Advanced Solid Tumors | 140 mg (intermittent schedule A) | Fatigue (DLT at 80 mg continuous schedule). Intermittent schedules were better tolerated. | Good safety profile with intermittent dosing. |[13] | | Apitolisib (GDC-0980) | Phase II | Renal Cell Carcinoma, Non-Hodgkin Lymphoma | - | Rash, hyperglycemia, liver dysfunction, diarrhea, fatigue. | Lower PFS than everolimus in RCC. In NHL, 80% of patients showed a decrease in tumor markers. |[15] | | Paxalisib | Phase II | Glioblastoma | - | - | PFS of 8.5 months in patients with unmethylated MGMT status. |[18] |

Table 4: Overview of clinical trial data for selected dual PI3K/mTOR inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating the efficacy and mechanism of novel inhibitors.

In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a method to determine the direct inhibitory activity of a compound on recombinant PI3K enzyme activity.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the enzymatic conversion of PIP2 to PIP3. The detection mix contains a biotin-tagged PIP3 tracer and a Europium-labeled anti-GST antibody that binds to the GST-tagged kinase.

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant PI3K (p110α/p85α) enzyme, ATP, and PIP2 substrate solution.

-

Compound Plating: Serially dilute the test inhibitor in DMSO and add to a 384-well low-volume plate.

-

Enzyme Reaction: Add the PI3K enzyme to the wells, followed by the ATP/PIP2 substrate mix to initiate the reaction. Incubate at room temperature.

-

Detection: Add the HTRF detection mix containing the PIP3-biotin tracer, Europium anti-GST antibody, and Streptavidin-XL665. Incubate in the dark.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm. Calculate the ratio and determine IC50 values from the dose-response curve.

Cellular Proliferation Assay (WST-1/MTT)

This protocol measures the effect of an inhibitor on the metabolic activity of cultured cancer cells as an indicator of cell viability and proliferation.

Principle: Tetrazolium salts (WST-1 or MTT) are cleaved by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product, which can be quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the inhibitor. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72-96 hours) under standard cell culture conditions.

-

Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 2-4 hours.

-

Quantification: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Analysis: Normalize the data to the vehicle control and calculate IC50 values.

Western Blotting for Pathway Modulation

This protocol is used to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Figure 2: Standard experimental workflow for Western Blot analysis.

Protocol:

-

Cell Treatment & Lysis: Treat cultured cells with the inhibitor for a defined period (e.g., 2-24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) and separate them by size on a polyacrylamide gel.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT Ser473, p-S6, total AKT, total S6, and a loading control like β-actin).

-

Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[21]

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to total protein and loading controls.

Conclusion and Future Directions

Dual PI3K/mTOR inhibitors represent a rational and promising therapeutic strategy in oncology. Preclinical data consistently demonstrate potent anti-tumor activity, and early clinical trials have shown encouraging signs of efficacy, particularly in tumors with activated PI3K signaling.[3][22]

However, challenges remain. The therapeutic window for these inhibitors can be narrow, with on-target toxicities such as hyperglycemia and rash being common.[15][23] Future research should focus on:

-

Optimizing Dosing Schedules: Intermittent dosing may improve tolerability while maintaining pathway inhibition and clinical benefit.[13][22]

-

Biomarker Development: Identifying predictive biomarkers beyond PIK3CA and PTEN status is critical to select patients most likely to respond.

-

Combination Therapies: Combining dual PI3K/mTOR inhibitors with chemotherapy, immunotherapy, or other targeted agents may overcome resistance and enhance efficacy.[2][3]

A deeper understanding of the complex interplay within the PI3K/AKT/mTOR network will continue to guide the development of this important class of anti-cancer agents.

References

- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]

- 17. ascopubs.org [ascopubs.org]

- 18. Kazia raises AU$50M to advance PI3K/mTOR inhibitor paxalisib | BioWorld [bioworld.com]

- 19. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Edge of PI3K/mTOR Inhibition in Glioblastoma: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the therapeutic potential and preclinical evaluation of PI3K/mTOR inhibitors in glioblastoma (GBM). Glioblastoma is the most aggressive primary brain tumor in adults, with a dismally low survival rate, making the exploration of novel therapeutic avenues a critical priority.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in GBM, playing a central role in tumor cell survival, growth, and resistance to conventional therapies.[1][2][3] This document details the underlying biology, summarizes key preclinical findings, provides detailed experimental protocols, and visualizes complex pathways and workflows to aid in the advancement of PI3K/mTOR inhibitor-based research for this devastating disease.

The PI3K/mTOR Pathway: A Central Hub in Glioblastoma Pathogenesis

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, survival, and metabolism.[2][4] In a significant percentage of GBM cases, this pathway is constitutively active due to various genetic and epigenetic alterations, such as loss of the tumor suppressor PTEN, activating mutations in the PIK3CA gene, or amplification of receptor tyrosine kinases (RTKs) like EGFR.[1][5] This aberrant signaling drives tumor progression and contributes to resistance against standard-of-care treatments like temozolomide (TMZ) and radiation.[1]

Dual inhibition of both PI3K and mTOR has emerged as a promising therapeutic strategy, as it can circumvent feedback loops that may arise from targeting only one component of the pathway.[4][6] Several dual PI3K/mTOR inhibitors have been investigated in preclinical and clinical settings for glioblastoma, showing varying degrees of efficacy.

Preclinical Efficacy of PI3K/mTOR Inhibitors

A number of dual PI3K/mTOR inhibitors have demonstrated anti-tumor activity in preclinical models of glioblastoma. These studies are crucial for establishing proof-of-concept and for guiding clinical trial design.

In Vitro Studies

In vitro assays are fundamental for determining the direct effects of inhibitors on glioblastoma cells. Key parameters evaluated include cell viability, apoptosis, and target engagement.

| Inhibitor | Cell Line(s) | IC50 | Key Findings | Reference |

| XL765 | GBM6, GBM8, GBM12, GS-2, GBM39 | 3.7 - 7.7 µM | Concentration-dependent decrease in cell viability. Additive toxicity when combined with TMZ. | [6] |

| NVP-BEZ235 | Panel of glioblastoma cell lines | Not specified | Showed efficacy against a panel of glioblastoma cell lines. | [4] |

| PI-103 | Glioblastoma cells | Not specified | Efficacious at blocking the growth of glioblastoma cells in vitro. | [4] |

| XH30 | U251/TMZ, T98G | 183 - 191 nM | Suppressed proliferation of TMZ-resistant GBM cells. | [7] |

In Vivo Studies

Orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunocompromised mice, provide a more clinically relevant setting to evaluate the efficacy of PI3K/mTOR inhibitors. These models allow for the assessment of blood-brain barrier (BBB) penetration and the impact of the tumor microenvironment.

| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |

| XL765 | Intracranial GBM39 xenograft in nude mice | Oral gavage | >12-fold reduction in median tumor bioluminescence compared to control. Improved median survival. | [8] |

| NVP-BEZ235 | U87 orthotopic gliomas | Not specified | Demonstrated antitumor efficacy with improved survival. | [9] |

| ZSTK474 | U87 orthotopic gliomas and transgenic Pten;p16Ink4a/p19Arf;K-Rasv12;LucR mice | Not specified | Prolonged overall survival. | [9] |

| Paxalisib | Not specified | Not specified | Crosses the blood-brain barrier. | [10] |

Detailed Experimental Protocols

Reproducibility and rigor are paramount in preclinical research. The following sections provide detailed methodologies for key experiments used to evaluate PI3K/mTOR inhibitors in glioblastoma.

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate glioblastoma cells (e.g., U87, U251) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with a serial dilution of the PI3K/mTOR inhibitor (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO) and a no-treatment control.

-

Reagent Addition:

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Dissolve the formazan crystals in 150 µL of DMSO.

-

For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well.

-

-

Signal Reading:

-

MTT: Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo®: Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence with a luminometer.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western Blotting for Pathway Analysis

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated forms that indicate pathway activation.

-

Cell Lysis: Treat glioblastoma cells with the PI3K/mTOR inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-20% Tris-glycine gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-